molecular formula C12H11NO2 B3002272 N-(1-Benzofuran-6-ylmethyl)prop-2-enamide CAS No. 2128691-40-5

N-(1-Benzofuran-6-ylmethyl)prop-2-enamide

Cat. No. B3002272
CAS RN: 2128691-40-5
M. Wt: 201.225
InChI Key: DFQLQUXHYUAKDS-UHFFFAOYSA-N
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Description

“N-(1-Benzofuran-6-ylmethyl)prop-2-enamide” is a compound that contains a benzofuran moiety, which is a heterocyclic compound, and an amide group. Benzofuran is a fused ring system that is found in many natural products and pharmaceuticals . The prop-2-enamide part of the molecule is also known as acrylamide, which is a vinyl-substituted amide .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzofuran ring attached to a prop-2-enamide moiety. The benzofuran ring is aromatic, and the amide group can participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzofuran ring might contribute to the compound’s aromaticity and stability, while the amide group might influence its solubility due to the ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many benzofuran derivatives are toxic, and acrylamide is a known neurotoxin and a suspected carcinogen .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

N-(1-benzofuran-6-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-12(14)13-8-9-3-4-10-5-6-15-11(10)7-9/h2-7H,1,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQLQUXHYUAKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC2=C(C=C1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzofuran-6-ylmethyl)prop-2-enamide

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